REACTION_CXSMILES
|
[CH2:1]([S:3][C:4](=[O:11])[CH2:5][C:6]([S:8][CH2:9][CH3:10])=[O:7])[CH3:2].N12CCN(CC1)CC2.[C:20]1(=[O:25])[CH2:24][CH2:23][CH:22]=[CH:21]1>COCCOC>[CH2:1]([S:3][C:4](=[O:11])[CH:5]([CH:22]1[CH2:23][CH2:24][C:20](=[O:25])[CH2:21]1)[C:6]([S:8][CH2:9][CH3:10])=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
42.3 g
|
Type
|
reactant
|
Smiles
|
C(C)SC(CC(=O)SCC)=O
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC(C(C(=O)SCC)C1CC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |